molecular formula C8H8O5 B3050893 2-(3,4,5-trihydroxyphenyl)acetic Acid CAS No. 29511-09-9

2-(3,4,5-trihydroxyphenyl)acetic Acid

Cat. No. B3050893
CAS RN: 29511-09-9
M. Wt: 184.15 g/mol
InChI Key: DOUMISZLKFGEAX-UHFFFAOYSA-N
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Description

2-(3,4,5-trihydroxyphenyl)acetic Acid, also known as (3,4,5-Trihydroxyphenyl)acetic acid, is a chemical compound with the molecular formula C8H8O5 . It has an average mass of 184.146 Da and a monoisotopic mass of 184.037170 Da .


Synthesis Analysis

The synthesis of 2-(3,4,5-trihydroxyphenyl)acetic Acid involves several steps. For instance, one method involves the reaction of pyrogallol, tetrabutylammonium iodide, and 1,2-epoxyhexane . Another method involves the modification of mesoporous silica SBA-15 with 3,4,5-tri hydroxyphenyl acetic acid ligand .


Molecular Structure Analysis

The molecular structure of 2-(3,4,5-trihydroxyphenyl)acetic Acid consists of a benzene ring with three hydroxyl groups attached at positions 3, 4, and 5, and an acetic acid group attached at position 2 .

Scientific Research Applications

Antioxidant and Medicinal Potential

2-(3,4,5-trihydroxyphenyl)acetic acid (3,4,5-THPA) demonstrates significant antioxidant properties, making it a promising candidate for medicinal applications. Research by Dhammaraj et al. (2015) explored the synthesis of 3,4,5-THPA using p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii, underlining its potential as a strong antioxidant and medicinal agent. This suggests potential applications in therapies involving oxidative stress-related diseases (Dhammaraj et al., 2015).

Chiral Auxiliary Applications

Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral auxiliary compound, highlighting its use in separating diastereomeric alcohols and amines. This research underscores the potential of related compounds in chiral chemistry, particularly in the field of pharmaceuticals and organic synthesis (Majewska, 2019).

Chemical Synthesis Optimization

Qi Yuejin (2010) focused on improving the synthesis process of a structurally similar compound, 3,4,5-trimethoxyphenyl acetic acid. This study contributes to the broader understanding of efficient synthesis processes for compounds like 2-(3,4,5-trihydroxyphenyl)acetic acid, which can be crucial in pharmaceutical manufacturing (Qi Yuejin, 2010).

Future Directions

The future directions in the research of 2-(3,4,5-trihydroxyphenyl)acetic Acid could involve further exploration of its interactions with gut microbiota and its potential health benefits . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,9-10,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMISZLKFGEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183707
Record name Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-trihydroxyphenyl)acetic Acid

CAS RN

29511-09-9
Record name Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029511099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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